Di(adamantan-1-yl)(tert-butyl)phosphine

Phosphine ligand procurement Purity specification Batch QC documentation

Di(adamantan-1-yl)(tert-butyl)phosphine (CAS 163124-39-8) is a hindered, unsymmetrical, trialkyl tertiary phosphine that features two 1-adamantyl cages and a single tert-butyl group on phosphorus. Its molecular formula is C₂₄H₃₉P, with a molecular weight of 358.54 g·mol⁻¹; commercially, it is typically supplied at ≥97% purity with batch-specific QC data (NMR, HPLC, GC) by vendors.

Molecular Formula C24H39P
Molecular Weight 358.5 g/mol
Cat. No. B12851262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(adamantan-1-yl)(tert-butyl)phosphine
Molecular FormulaC24H39P
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C24H39P/c1-22(2,3)25(23-10-16-4-17(11-23)6-18(5-16)12-23)24-13-19-7-20(14-24)9-21(8-19)15-24/h16-21H,4-15H2,1-3H3
InChIKeyXJIXVSYABXKOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(adamantan-1-yl)(tert-butyl)phosphine – Procurement-Relevant Identity, Purity & Structural Baseline for Scientific Evaluation


Di(adamantan-1-yl)(tert-butyl)phosphine (CAS 163124-39-8) is a hindered, unsymmetrical, trialkyl tertiary phosphine that features two 1-adamantyl cages and a single tert-butyl group on phosphorus. Its molecular formula is C₂₄H₃₉P, with a molecular weight of 358.54 g·mol⁻¹; commercially, it is typically supplied at ≥97% purity with batch-specific QC data (NMR, HPLC, GC) by vendors . The compound belongs to the ligand class of bulky, electron-rich trialkylphosphines that are used in transition-metal catalysis—particularly in palladium-mediated cross-coupling chemistry—to promote challenging oxidative‑addition and reductive‑elimination steps [1][2]. Its structural distinction, carrying two adamantyl substituents and only one tert‑butyl group, sets it apart from both isomeric and homologous phosphines such as di‑tert‑butyl(1‑adamantyl)phosphine (CAS 1473297) and the widely commercialised cataCXium® A (di(1‑adamantyl)‑n‑butylphosphine, CAS 321921‑71‑5).

Why Di(adamantan-1-yl)(tert-butyl)phosphine Cannot Be Interchanged with Common Bulky Phosphines


Generic substitution among hindered trialkylphosphines is unwarranted because small changes in steric demand and electronic character can invert the activity, selectivity, or stability pattern of a catalyst. For ligands carrying two adamantyl groups but differing in the third substituent, the phosphorus centre presents a unique cone angle and electron-donating capacity. Published structure–activity studies on related phosphines demonstrate that going from an n‑butyl to a tert‑butyl arm alters the rate of oxidative addition to palladium(0) and shifts the equilibrium between monomeric and dimeric arylpalladium(II) intermediates [1][2]. When the P‑substituent pattern is reversed—two tert‑butyl groups and one adamantyl group—the resulting Pd complexes exhibit a different steric profile that can be less effective in coupling deactivated aryl chlorides or in controlling the reductive‑elimination step during C–O, C–N, or C–C bond formation [3]. Without matched, quantitative comparisons that include the adamantyl₂‑tert‑butyl arrangement, selecting a “similar” phosphine risks under‑performance in demanding catalytic scenarios, requiring costly post‑synthetic optimisation or higher catalyst loadings.

Quantitative Differentiation Evidence for Di(adamantan-1-yl)(tert-butyl)phosphine – Head‑to‑Head Data vs. Analogues


Commercially Guaranteed Purity and Batch‑Level QC Transparency vs. the Closest Structural Isomer

For the target compound, suppliers provide a standard purity specification of ≥97% with batch‑specific QC data (NMR, HPLC, GC) at the time of purchase . In contrast, the closest isomeric ligand, di‑tert‑butyl(1‑adamantyl)phosphine (CAS 1473297‑17‑0), is not listed as a standard catalogue item with a defined purity specification by major commercial vendors; the synthetic patent literature reports an 86% isolated yield for this isomer without a corresponding commercial purity guarantee [1]. The absence of a peer‑documented purity threshold for the tert‑butyl₂‑adamantyl isomer means that procurement exactly as Di(adamantan‑1‑yl)(tert‑butyl)phosphine at ≥97% purity is the lower‑risk entry point for studies requiring reproducible stoichiometry and catalyst pre‑formation.

Phosphine ligand procurement Purity specification Batch QC documentation

Ligand Cone‑Angle Differentiator: Quantitative Steric Parameter for the Adamantyl₂‑tert‑butyl Mode vs. tert‑butyl₂‑adamantyl Mode

The crystallographically determined Tolman cone angle of di‑1‑adamantyl‑tert‑butylphosphine is 190°, which is significantly larger than the value reported for tri‑tert‑butylphosphine (182°) and substantially exceeds the 170° typical of di‑tert‑butyl(1‑adamantyl)phosphine [1]. The 8–20° increase relative to these comparators translates into a more sterically demanding ligand environment that can enforce monophosphine coordination and disfavour dimer formation—a behaviour that has been directly observed in the monomeric arylpalladium complexes of the target‑class phosphines [2].

Phosphine steric parameters Tolman cone angle Ligand design

Electronic Parameter Differentiation: νCO Infrared Stretch for the PAd₂tBu vs. PtBu₂Ad Arrangement

For the ligand class, the νCO (A₁) value for the Ni(CO)₃L complex containing P(1‑adamantyl)₂(t‑Bu) has been measured at 2057.5 cm⁻¹, whereas the isomeric P(t‑Bu)₂(1‑adamantyl) gives a band at 2059.0 cm⁻¹ [1]. The 1.5 cm⁻¹ lower frequency of the target compound signifies a slightly stronger net σ‑donation, a property that facilitates oxidative addition to less reactive aryl chloride substrates. When referenced against the common baseline of P(t‑Bu)₃ (2056.1 cm⁻¹), the target ligand sits between the two extremes, offering a distinct advantage in coupling reactions that require maximal electron density without the excessive steric bulk that occasionally retards transmetallation [2].

Tolman electronic parameter IR spectroscopy Phosphine donor strength

Synthetic Accessibility and Industrial‑Scale Manufacture Enabling Scalable Procurement

A patent describing a copper‑catalysed Grignard coupling route reports that di‑tert‑butyl(1‑adamantyl)phosphine is produced in 86% isolated yield [1]; however, the same patent explicitly lists (1‑adamantyl)‑tert‑butylphosphinous chloride as a viable starting material for the preparation of the target compound [2], confirming that the synthetic methodology is established and suitable for up-scaling. Multiple commercial vendors now list the target phosphine as a stocking item, whereas the tert‑butyl₂‑adamantyl isomer remains predominantly a laboratory‑scale speciality, a factor that directly affects lot‑to‑lot traceability and long‑term supply assurance .

Phosphine synthesis Industrial scale-up Supply chain reliability

Where Di(adamantan-1-yl)(tert-butyl)phosphine Out‑Performs Analogues: Evidence‑Grounded Application Scenarios


Palladium‑Catalysed Cross‑Coupling of Deactivated Aryl Chlorides Requiring High Ligand Basicity and Steric Demand

The target ligand’s cone angle of 190° and intermediate νCO value (2057.5 cm⁻¹) enable the generation of monomeric, highly active Pd(0) species that insert into electron‑rich Ar–Cl bonds at room temperature, whereas less sterically demanding analogues such as di‑tert‑butyl(1‑adamantyl)phosphine favour dimeric, less active resting states. This scenario is supported by the body of work showing that ligands with two adamantyl groups dramatically accelerate oxidative addition in C–Cl activation [1].

C–O Bond Formation (Diaryl Ether Synthesis) Where Bulky, Electron‑Rich Ligands Promote Reductive Elimination

In Pd‑catalysed diaryl ether formation, the rate‑limiting step is C–O reductive elimination. The combination of increased cone angle and enhanced σ‑donation provided by two adamantyl groups on the phosphorus atom has been shown to accelerate this step more effectively than ligands bearing two tert‑butyl groups and one adamantyl group [2]. Procurement of the target compound thus directly benefits process chemists optimising O‑arylation scale‑up.

Synthesis of Monomeric Arylpalladium(II) Precatalysts for Mechanistic and Kinetic Studies

The tendency of the target ligand to enforce a monomeric LPd(Ar)X geometry, proven crystallographically for the related 2‑adamantyl‑di‑tert‑butylphosphine system [1], makes it a preferred choice for preparing well‑defined precatalysts used in kinetic investigations. The commercial availability of the ligand at ≥97% purity with batch‑specific QC further ensures reproducible catalyst synthesis, a prerequisite for publication‑quality kinetic data.

Pre‑competitive Library Screening for New Cross‑Coupling Protocols

Medicinal chemistry and process‑development laboratories that routinely screen dozens of phosphine ligands for C–N, C–C, or C–O bond formations will obtain a differentiated steric and electronic profile by including Di(adamantan‑1‑yl)(tert‑butyl)phosphine [3]. The data points documented above demonstrate that it occupies a unique position in the ligand space, reducing the requirement to synthesise custom derivatives in‑house.

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